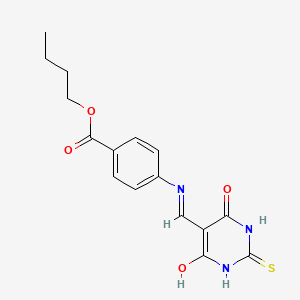

butyl 4-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)benzoate

Descripción

Butyl 4-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)benzoate is a thiobarbituric acid (TBA) derivative featuring a benzoate ester core with a butyl alkyl chain and a methyleneamino-linked tetrahydropyrimidinone ring. The presence of a thioxo (C=S) group at position 2 and dioxo (C=O) groups at positions 4 and 6 distinguishes it from simpler barbiturates.

Propiedades

IUPAC Name |

butyl 4-[(6-hydroxy-4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)methylideneamino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O4S/c1-2-3-8-23-15(22)10-4-6-11(7-5-10)17-9-12-13(20)18-16(24)19-14(12)21/h4-7,9H,2-3,8H2,1H3,(H3,18,19,20,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXUAUAHKCFRBFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=CC=C(C=C1)N=CC2=C(NC(=S)NC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of butyl 4-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)benzoate typically involves a multi-step process. One common synthetic route starts with the preparation of 4-amino benzoic acid, which is then reacted with butyl alcohol to form butyl 4-aminobenzoate. This intermediate compound is subsequently subjected to a condensation reaction with 4,6-dioxo-2-thioxotetrahydropyrimidine, in the presence of a suitable dehydrating agent, to yield the final product.

Industrial Production Methods

In an industrial setting, the production of butyl 4-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)benzoate may involve high-pressure reactors and automated control systems to ensure consistent quality and yield. The process typically includes steps such as esterification, purification, and crystallization under controlled conditions.

Análisis De Reacciones Químicas

Types of Reactions

Butyl 4-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized derivatives.

Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride, resulting in the conversion of the thioxo group to a thiol group.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide

Reducing Agents: Sodium borohydride, lithium aluminum hydride

Catalysts: Acidic or basic catalysts depending on the reaction requirements

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols.

Aplicaciones Científicas De Investigación

Butyl 4-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)benzoate finds applications in several scientific research areas:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.

Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.

Medicine: Investigated for its potential use in drug design and development, particularly for targeting specific enzymes or receptors.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism by which butyl 4-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)benzoate exerts its effects is multifaceted:

Molecular Targets: The compound can interact with specific enzymes, altering their activity and leading to a cascade of biochemical events.

Pathways Involved: It may modulate various cellular pathways, including those related to oxidative stress, signaling, and metabolic regulation.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogous Compounds

The compound’s structural analogs vary in substituents, core heterocycles, and biological targets. Key comparisons are summarized below:

Table 1: Comparative Analysis of Structural Analogs

Key Structural Differences and Implications

Core Heterocycle: The target compound’s thioxo (C=S) group at position 2 of the tetrahydropyrimidinone ring differentiates it from trioxo analogs (e.g., compounds in ).

Ester Substituents :

- The butyl ester in the target compound increases lipophilicity compared to methyl esters (e.g., Table 1, Entry 4), which may enhance membrane permeability but reduce aqueous solubility.

- Sulfonamide analogs (e.g., ) leverage polar sulfonamide groups for improved solubility and hydrogen-bonding interactions, often critical for targeting proteases or kinases.

Biological Activity :

- The acetamide analog (Table 1, Entry 2) demonstrates potent ATPase inhibition (IC50 = 1.19 μM) against SARS-CoV helicase, suggesting that the thioxo group and arylacetamide substituent synergistically stabilize enzyme interactions .

- The target compound’s butyl ester may trade off between cellular uptake and target affinity, as seen in purine analogs (Table 1, Entry 3), where bulkier groups reduce helicase inhibition potency .

Physicochemical and Computational Insights

- Hydrogen-Bonding Patterns: The thioxo group in the target compound can act as both a hydrogen-bond acceptor (via sulfur) and donor (via NH groups), a feature exploited in crystallographic studies using software like SHELXL and WinGX for structural refinement .

- Thermodynamic Stability: The tetrahydropyrimidinone core’s planarity, confirmed via density functional theory (DFT) in related compounds , ensures rigidity, favoring target binding over flexible analogs.

Actividad Biológica

Butyl 4-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)benzoate, also known by its CAS number 347310-34-3, is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C32H20N4O4S

- Molecular Weight : 556.59 g/mol

- Structure : The compound features a complex structure with multiple functional groups that may contribute to its biological activity.

The biological activity of butyl 4-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)benzoate is primarily attributed to its interactions with cellular pathways and molecular targets. Studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially influencing cell proliferation and apoptosis.

- Enzyme Inhibition : Preliminary data indicate that the compound may inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cellular replication.

- Antioxidant Activity : The presence of sulfur in its structure suggests potential antioxidant properties, which could mitigate oxidative stress in cells.

Biological Activity

Research has demonstrated various biological activities associated with butyl 4-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)benzoate:

- Anticancer Properties : In vitro studies have shown that the compound exhibits cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Induction of apoptosis |

| HCT116 (Colon) | 20 | Cell cycle arrest at G1 phase |

| A549 (Lung) | 25 | Inhibition of proliferation |

Case Studies

Several case studies have highlighted the efficacy of butyl 4-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)benzoate in preclinical models:

- Study on Breast Cancer : A study published in Cancer Letters evaluated the compound's effect on MCF-7 cells. Results indicated a significant reduction in cell viability and increased markers for apoptosis after treatment with the compound at varying concentrations over a 48-hour period.

- Colon Cancer Model : Research conducted on HCT116 cells demonstrated that treatment with butyl 4-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)benzoate led to a dose-dependent decrease in cell proliferation and an increase in reactive oxygen species (ROS), suggesting oxidative stress as a contributing factor to its anticancer activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.